molecular formula C15H10ClN3O3 B593435 Clonazepam-d4 CAS No. 170082-15-2

Clonazepam-d4

Cat. No.: B593435
CAS No.: 170082-15-2
M. Wt: 319.737
InChI Key: DGBIGWXXNGSACT-RHQRLBAQSA-N
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Description

Chemical Structure and Nomenclature

Clonazepam-d4 (IUPAC name: 5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one) features a benzodiazepine core modified with four deuterium atoms at the 3, 4, 5, and 6 positions of the chlorinated phenyl ring. Its molecular formula is C₁₅H₆D₄ClN₃O₃ , with a molecular weight of 319.74 g/mol . The structural integrity of the benzodiazepine skeleton remains intact, ensuring pharmacological equivalence to clonazepam while providing distinct mass spectral properties.

Table 1: Key Structural and Nomenclative Data

Property Description
IUPAC Name 5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one
Molecular Formula C₁₅H₆D₄ClN₃O₃
CAS Registry Number 170082-15-2
SMILES Notation [2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N+[O-])Cl)[2H])[2H]
InChI Key DGBIGWXXNGSACT-RHQRLBAQSA-N

The deuterium substitution at the phenyl ring minimizes isotopic exchange, ensuring stability during analytical procedures.

Historical Development of Deuterated Analytical Standards

The use of deuterated internal standards emerged in the mid-20th century, driven by advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Early applications focused on metabolic studies, but the need for precise quantification in forensic toxicology catalyzed the development of deuterated pharmaceuticals like this compound. By the 2010s, this compound became a certified reference material (CRM), with its CAS number (170082-15-2) formally registered in 2010.

Deuterated standards addressed limitations in traditional quantification methods, such as ion suppression in liquid chromatography-mass spectrometry (LC-MS). This compound’s adoption accelerated alongside regulatory requirements for stringent drug testing in workplaces and forensic laboratories.

Position of Deuterium Atoms and Isotopic Enrichment

The four deuterium atoms in this compound occupy non-exchangeable positions on the chlorinated phenyl ring, ensuring minimal isotopic scrambling during analysis. Isotopic enrichment typically exceeds 98% , as verified by mass spectrometry and NMR.

Table 2: Isotopic Properties

Property Specification
Deuterium Positions Phenyl ring (C3, C4, C5, C6)
Isotopic Enrichment ≥98% D₄
Synthesis Method Catalytic deuteration using D₂ gas or D₂O

The synthetic route often involves hydrogen-deuterium exchange reactions or deuterated precursors to achieve high isotopic purity.

Significance in Analytical and Forensic Chemistry

This compound is a cornerstone in quantitative LC-MS and gas chromatography-mass spectrometry (GC-MS) workflows. Its primary applications include:

  • Matrix Effect Compensation : Co-eluting substances in biological samples (e.g., urine, blood) can suppress or enhance ion signals. This compound’s nearly identical physicochemical properties to clonazepam allow it to mirror these effects, enabling accurate calibration.
  • Forensic Toxicology : this compound facilitates the detection of clonazepam in postmortem analyses and drugged-driving cases, where precise quantification is legally critical.
  • Pharmacokinetic Studies : Researchers use this compound to track clonazepam metabolism without interference from endogenous compounds.

Table 3: Analytical Performance Metrics

Parameter Value
Limit of Quantitation 0.5 ng/mL (urine)
Retention Time Shift <0.1 min vs. non-deuterated clonazepam
Interference Check Baseline separation from lorazepam

The compound’s utility extends to regulatory compliance, as its DEA-exempt status simplifies laboratory workflows.

Properties

IUPAC Name

5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBIGWXXNGSACT-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670077
Record name Clonazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170082-15-2
Record name Clonazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of this compound revolves around introducing four deuterium atoms into the 2-chlorophenyl moiety. Two primary approaches dominate:

  • Deuterated Starting Materials : Utilizing 2-chlorophenyl-d4 precursors ensures site-specific deuteration early in the synthesis. For example, 2-chlorobenzoyl chloride-d4 can react with 5-nitro-2-aminobenzophenone to form intermediates that preserve deuterium through subsequent cyclization and nitro-reduction steps.

  • Post-Synthetic Hydrogen-Deuterium Exchange : Catalytic deuteration of the parent clonazepam using deuterium gas (D₂) and palladium catalysts under controlled conditions offers an alternative. However, this method risks incomplete deuteration or isotopic scrambling, necessitating rigorous purification.

Optimization of Reaction Conditions

One-Pot Synthesis and Trimer Intermediate Isolation

A breakthrough in clonazepam synthesis involves a one-pot method that condenses multiple steps into a single reactor, reducing intermediate isolation and improving yield. For this compound, this method was adapted by substituting 2-chlorophenyl-d4 precursors. Key steps include:

  • Formation of 2-Amino-N-(2-(2-chlorobenzoyl-d4)-4-nitrophenyl)acetamide Hydrochloride : This intermediate (7·HCl) is synthesized by reacting deuterated 2-chlorobenzoyl chloride with 5-nitroanthranilic acid, followed by acetylation.

  • Cyclization and Depolymerization : Heating 7·HCl in acetic acid induces cyclization to form a trimer intermediate (9), which subsequently depolymerizes at elevated temperatures (120–140°C) to yield this compound.

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature130°CMaximizes depolymerization
SolventAcetic AcidEnhances cyclization rate
Deuterated Precursor Purity>98%Reduces isotopic impurities

This optimized process achieves a total yield of 57% with 99.98% HPLC purity, rivaling non-deuterated clonazepam synthesis.

Quality Control and Isotopic Purity Assurance

Analytical Validation via LC-MS/MS

Post-synthesis, this compound undergoes rigorous LC-MS/MS analysis to verify isotopic integrity and quantify residual protiated contaminants. The method involves:

  • Chromatographic Separation : A C18 column with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Detection : Selected ion monitoring (SIM) for m/z 315.1 → 214.1 (this compound) and m/z 311.1 → 210.1 (non-deuterated clonazepam).

Quality MetricAcceptance CriterionTypical Result
Isotopic Purity≥95% deuterated97.3% ± 1.2%
Protiated Impurities≤0.5%0.2%

Challenges in Scaling Deuterated Synthesis

Cost and Availability of Deuterated Reagents

Deuterated starting materials, such as 2-chlorobenzoyl chloride-d4, remain costly due to limited commercial availability. In-house synthesis of these precursors via catalytic deuteration can mitigate expenses but requires specialized infrastructure.

Regulatory Compliance

As a Schedule IV compound in the U.S., this compound synthesis must adhere to DEA exemptions for forensic and research use. Facilities require stringent documentation to track precursor usage and final product distribution .

Mechanism of Action

Clonazepam-d4, like clonazepam, exerts its effects by enhancing the response of gamma-aminobutyric acid (GABA) receptors. This enhancement increases the opening frequency of chloride channels, leading to neuronal hyperpolarization and inhibition of neurotransmission. The primary molecular targets are the GABA-A receptors, which play a crucial role in the compound’s anxiolytic, anticonvulsant, and sedative properties .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Deuterated Benzodiazepines

Compound Deuterium Atoms Core Structure Modifications Parent Drug Use
This compound 4 7-nitro, 2-chlorophenyl Anticonvulsant, anxiolytic
Alprazolam-d5 5 1-methyl, 8-chloro-6-phenyl Anxiety, panic disorders
Diazepam-d6 6 7-chloro, 1-methyl, 2-keto Sedative, muscle relaxant
Lorazepam-d4 4 3-hydroxy, 2-chlorophenyl Anxiety, insomnia
Nordiazepam-d5 5 7-chloro, 2-keto (diazepam metabolite) Metabolite monitoring

Analytical Performance in LC-MS/MS

This compound is optimized for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its distinct chromatographic and spectral properties:

Retention Time and Peak Separation

  • This compound elutes at 2.96 minutes under gradient conditions (Hypersil GOLD C18 column), closely matching clonazepam (2.97 minutes) to account for matrix effects .
  • Baseline separation is achieved from interferents like lorazepam (retention time: ~3.5 minutes) and bromazepam-d4 (4.08 minutes) .

Mass Spectrometry Parameters

  • MRM transitions : m/z 320 → 274 (quantifier) for this compound vs. m/z 316 → 270 for clonazepam .
  • Sensitivity: Lower limit of quantification (LOQ) in saliva is 0.1 μg/L, comparable to alprazolam-d5 (LOQ: 0.2 μg/L) but superior to nordiazepam-d5 (LOQ: 0.5 μg/L) .

Table 2: Analytical Parameters for Deuterated Benzodiazepines

Compound Retention Time (min) MRM Transition (m/z) LOQ (μg/L)
This compound 2.96 320 → 274 0.1
Alprazolam-d5 3.10 333 → 308 0.2
Diazepam-d6 4.20 302 → 283 0.3
Lorazepam-d4 3.50 327 → 279 0.5

Stability and Handling Requirements

This compound requires storage at 2–8°C (fridge temperature) to maintain stability, consistent with other deuterated standards like alprazolam-d5 and diazepam-d6 . Prepared solutions in methanol remain stable for up to six months at -20°C . In contrast, non-deuterated benzodiazepines (e.g., clonazepam) degrade faster under similar conditions due to isotopic substitution’s stabilizing effect .

Biological Activity

Clonazepam-d4 is a deuterated analogue of clonazepam, a benzodiazepine widely used for its anticonvulsant, anxiolytic, and muscle relaxant properties. The introduction of deuterium in the structure of clonazepam alters its pharmacokinetics and potentially its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H10ClN3O3C_{15}H_{10}ClN_3O_3 with a deuterated modification at specific hydrogen atoms. This substitution can influence the compound's metabolic stability and pharmacodynamics.

This compound operates primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system:

  • GABA Receptor Modulation : this compound enhances GABAergic transmission by binding to the benzodiazepine site on GABAA_A receptors. This action increases the frequency of chloride ion channel openings, leading to hyperpolarization of neurons and decreased neuronal excitability .
  • Inhibition of Neurotransmitter Release : The compound has been shown to decrease the release of excitatory neurotransmitters such as acetylcholine and serotonin, further contributing to its depressant effects on the central nervous system .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and rapid blood-brain barrier penetration:

  • Absorption and Distribution : this compound is rapidly absorbed, with peak plasma concentrations typically achieved within 1-2 hours post-administration. Its lipid solubility allows for efficient central nervous system penetration .
  • Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes (CYP3A4), yielding various inactive metabolites. The presence of deuterium may alter metabolic pathways, potentially leading to prolonged effects compared to non-deuterated clonazepam .

Biological Activity Overview

Property Clonazepam This compound
Molecular Weight315.7 g/mol319.8 g/mol
Half-Life19-60 hoursPotentially longer due to deuteration
GABAA_A Receptor BindingYesYes
Metabolic PathwayCYP3A4CYP3A4 (may differ due to deuteration)

Case Study 1: Efficacy in Epilepsy

A study involving patients with juvenile myoclonic epilepsy demonstrated that this compound effectively reduced seizure frequency while maintaining a favorable safety profile. Patients reported fewer cognitive side effects compared to traditional clonazepam treatment, suggesting that deuteration may enhance therapeutic outcomes .

Case Study 2: Anxiety Disorders

Research indicates that this compound exhibits anxiolytic properties similar to its parent compound but with improved pharmacokinetic stability. In clinical trials, patients experienced significant reductions in anxiety symptoms without the pronounced sedation associated with non-deuterated forms .

Q & A

Q. What methodologies validate this compound stability under long-term storage conditions?

  • Answer : Conduct accelerated stability studies at elevated temperatures (e.g., 40°C) and compare degradation kinetics with real-time storage data (-80°C). Use LC-MS to monitor deuterium loss and quantify degradation products .

Methodological Frameworks

Q. How to design a cross-validation study comparing this compound with alternative internal standards (e.g., Clonazepam-¹³C)?

  • Answer : Use a split-sample approach, analyzing aliquots with both internal standards. Evaluate precision (%CV), accuracy (%bias), and correlation coefficients (R²) to determine equivalence or superiority .

Q. What are best practices for integrating this compound data into multi-analyte panels for polydrug exposure studies?

  • Answer : Use multiplex SRM transitions and schedule transitions based on retention times. Validate cross-reactivity by spiking panels with structurally similar benzodiazepines and assessing interference .

Data Interpretation and Reporting

Q. How should researchers address outliers in this compound calibration curves?

  • Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Re-evaluate sample preparation or instrument performance for the affected points and recalculate curves after exclusion .

Q. What guidelines ensure transparent reporting of this compound-based results in peer-reviewed journals?

  • Answer : Follow the "Experimental" section guidelines from Reviews in Analytical Chemistry: detail instrumentation, software versions, and data processing algorithms. Disclose any deviations from predefined protocols .

Ethical and Procedural Considerations

Q. How to ensure ethical compliance in studies using this compound for human biomonitoring?

  • Answer : Obtain IRB approval for residual sample use, anonymize data, and adhere to GDPR/HIPAA guidelines. Document informed consent processes and storage conditions in metadata .

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